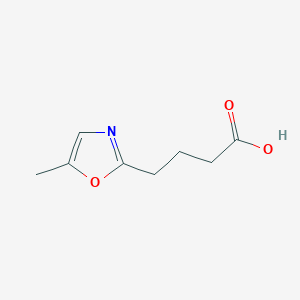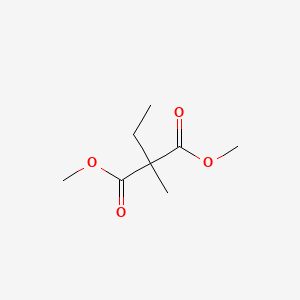
4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” is a chemical compound with the molecular formula C8H11NO3 . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives like “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” can be achieved through various methods. One such method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Another method involves a diazotization reaction .Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Oxazoles, including “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid”, can undergo various chemical reactions. For instance, they can be arylated directly with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid” can be determined using various analytical techniques. For instance, its InChI code is 1S/C8H11NO3/c1-6-5-7 (12-9-6)3-2-4-8 (10)11/h5H,2-4H2,1H3, (H,10,11) .Applications De Recherche Scientifique
- Researchers have explored the antimicrobial potential of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid and its derivatives. These compounds have shown activity against various pathogens, including bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). The substitution pattern significantly influences their efficacy .
- Investigations have revealed that certain oxazole derivatives, including 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, exhibit anticancer properties. These compounds may interfere with cancer cell growth, proliferation, and survival .
- For instance, studies have evaluated their effects on specific cancer cell lines using assays like the MTT test, which measures mitochondrial enzyme activity and cell viability .
- Notably, a recent study investigated the antiviral activity of related compounds against SARS-CoV-2 pseudovirus entry, focusing on the viral spike protein and ACE2-mediated virus entry .
- Oxazole derivatives, including 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, have been explored for their anti-inflammatory potential. These compounds may modulate inflammatory pathways and reduce inflammation .
- Some oxazole-based molecules exhibit promising antidiabetic and antiobesity effects. Researchers have studied their impact on glucose metabolism and adipogenesis .
- Fluorine-containing phenyl-substituted oxazole derivatives have been investigated for herbicidal properties. These compounds may serve as potential herbicides .
Antimicrobial Properties
Anticancer Activity
Antiviral Potential
Anti-Inflammatory Effects
Antidiabetic and Antiobesity Research
Herbicidal Activities
Orientations Futures
Mécanisme D'action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to a range of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Propriétés
IUPAC Name |
4-(5-methyl-1,3-oxazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDPYVLIFPFCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)



![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)




![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)
